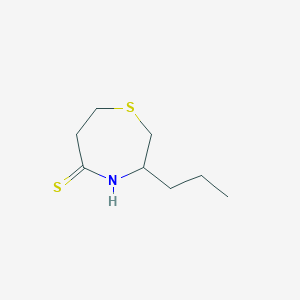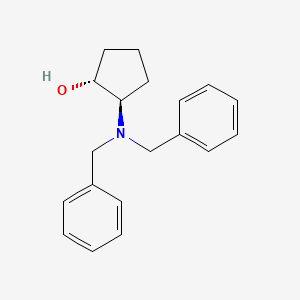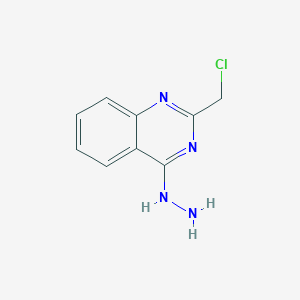
Raloxifene dimethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Raloxifene dimethyl ester hydrochloride is a derivative of raloxifene, a selective estrogen receptor modulator (SERM). Raloxifene is widely used for the prevention and treatment of osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer . The dimethyl ester form is a modified version that may have different pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of raloxifene dimethyl ester (hydrochloride) typically involves esterification reactions. One common method involves the reaction of raloxifene with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of raloxifene dimethyl ester (hydrochloride) involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Raloxifene dimethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
Raloxifene dimethyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its potential effects on cellular processes and receptor interactions.
Medicine: Explored for its therapeutic potential in treating osteoporosis and breast cancer.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Raloxifene dimethyl ester hydrochloride exerts its effects by modulating estrogen receptors. It acts as an estrogen agonist in bone tissue, promoting bone density and reducing the risk of fractures. In breast and uterine tissues, it functions as an estrogen antagonist, thereby reducing the risk of cancer. The molecular targets include estrogen receptors ERα and ERβ, and the pathways involved are related to bone metabolism and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tamoxifen: Another SERM used for breast cancer treatment.
Clomiphene: Used for ovulation induction in women with infertility.
Toremifene: Similar to tamoxifen, used for breast cancer treatment.
Uniqueness
Raloxifene dimethyl ester hydrochloride is unique due to its specific esterified form, which may offer different pharmacokinetic properties compared to other SERMs. This modification can potentially enhance its bioavailability and therapeutic efficacy .
Propriétés
Formule moléculaire |
C32H32ClNO6S |
|---|---|
Poids moléculaire |
594.1 g/mol |
Nom IUPAC |
[4-[6-acetyloxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenyl] acetate;hydrochloride |
InChI |
InChI=1S/C32H31NO6S.ClH/c1-21(34)38-26-12-8-24(9-13-26)32-30(28-15-14-27(39-22(2)35)20-29(28)40-32)31(36)23-6-10-25(11-7-23)37-19-18-33-16-4-3-5-17-33;/h6-15,20H,3-5,16-19H2,1-2H3;1H |
Clé InChI |
ZJOJUZBGWIHPAL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC(=O)C)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1h-Pyrrolo[2,3-c]pyridine-5-carboxamide,3-[(2-ethoxyethoxy)methyl]-1-[(4-fluorophenyl)methyl]-n-methoxy-](/img/structure/B8525934.png)



